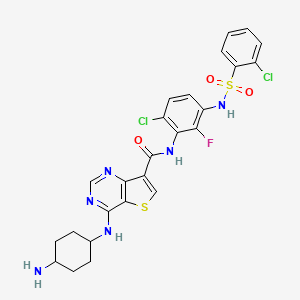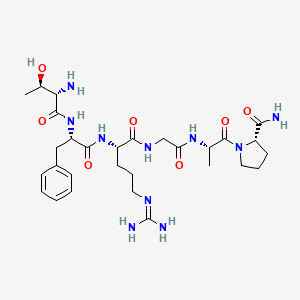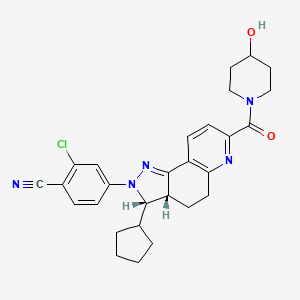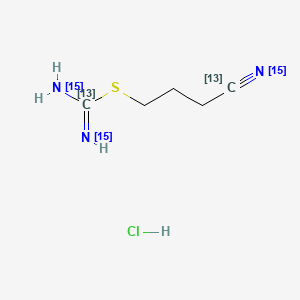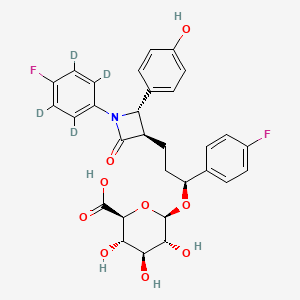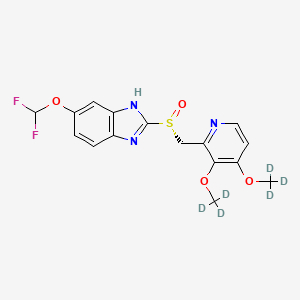
(R)-(+)-Pantoprazole-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Pantoprazole-d6 is a deuterated form of ®-(+)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastrointestinal conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. The deuterium atoms in ®-(+)-Pantoprazole-d6 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Pantoprazole-d6 typically involves the incorporation of deuterium atoms into the ®-(+)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of ®-(+)-Pantoprazole-d6 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for maximum yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-(+)-Pantoprazole-d6 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of proton pump inhibitors.
Biology: Employed in biological studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Investigated for its potential therapeutic benefits in treating gastrointestinal disorders with improved pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective proton pump inhibitors.
Mechanism of Action
®-(+)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related gastrointestinal conditions. The deuterium substitution enhances the compound’s metabolic stability, potentially leading to prolonged therapeutic effects.
Comparison with Similar Compounds
®-(+)-Pantoprazole: The non-deuterated form with similar therapeutic effects but potentially different pharmacokinetic properties.
Omeprazole: Another proton pump inhibitor with a different chemical structure but similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the aromatic ring.
Uniqueness: ®-(+)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other proton pump inhibitors.
Properties
Molecular Formula |
C16H15F2N3O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |
InChI Key |
IQPSEEYGBUAQFF-FZCPNQNRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


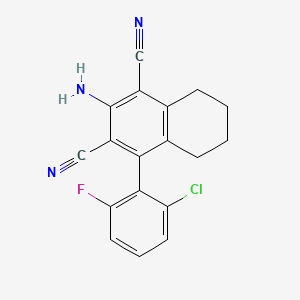
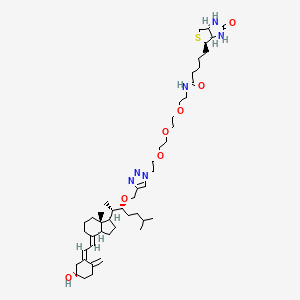
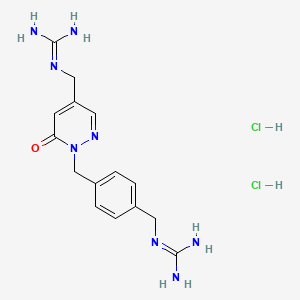
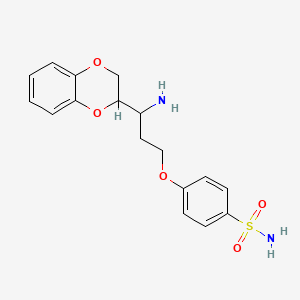
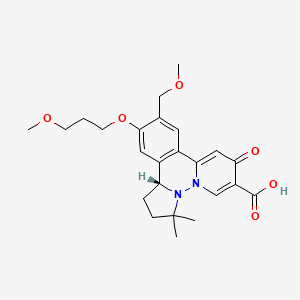
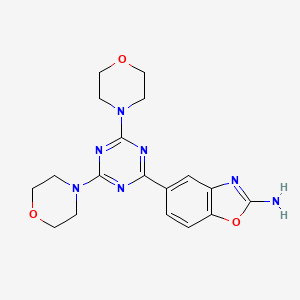
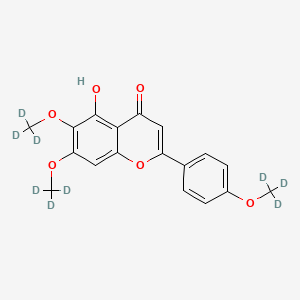
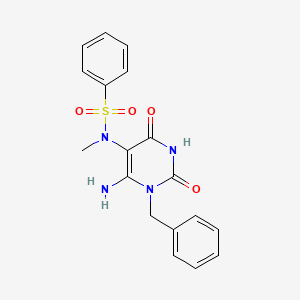
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
